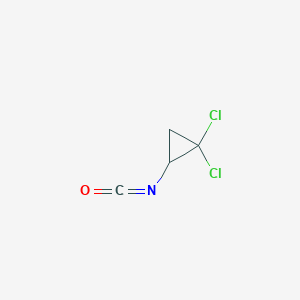
2,2-二氯环丙基异氰酸酯
描述
2,2-Dichlorocyclopropyl isocyanate is a chemical compound with the molecular formula C4H3Cl2NO. It is used in various manufacturing materials like plastics, paints, polyurethane foams, rubbers, adhesives, and varnishes .
Synthesis Analysis
The synthesis of isocyanates involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water . Alkyl isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols and trimethysilyl ethers .Molecular Structure Analysis
The molecular structure of 2,2-Dichlorocyclopropyl isocyanate can be analyzed using various analytical techniques such as colorimetry, amperometry, capillary zone electrophoresis, high-performance liquid chromatography and fluorescence . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The reactivity of the isocyanate (N=C=O, or NCO) functional group toward water and biological (macro)molecules and the resulting reaction products are key . The majority of diisocyanate reactions are nucleophilic additions to the NCO group .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dichlorocyclopropyl isocyanate include a molecular weight of 151.98 g/mol. Other properties such as density, hydrophobicity, physical state, and vapor pressure are relevant to exposure in the workplace and in the general environment .科学研究应用
环丙基亚胺的热重排:Kagabu、Ando和Ando(1994年)的研究探讨了2,2-二氯环丙基亚胺的热异构化,导致吡啶衍生物的产生,提出了这种热重排的离子机制(Kagabu, Ando, & Ando, 1994)。
环开环反应:Parham、Kajigaeshi和Groen(1972年)的研究调查了2,2-二氯环丙基苯基硫醚的开环反应,导致各种有机化合物的产生,包括烯炔和丁二烯(Parham, Kajigaeshi, & Groen, 1972)。
健康问题:Bello等人(2006年)的论文讨论了皮肤暴露于2,2-二氯环丙基异氰酸酯等异氰酸酯的健康问题,强调了它们在职业性哮喘中的作用以及对更好理解和预防策略的需求(Bello et al., 2006)。
与杂环累积烯的环加成:Goldberg等人(2012年)报告了异氰酸酯与给体-受体环丙烷的环加成用于合成五元杂环的应用,突出了这些反应中Lewis酸的作用(Goldberg et al., 2012)。
振动光谱分析:Badawi、Förner和Oloriegbe(2002年)对二氯乙酰异氰酸酯的振动红外和拉曼光谱进行了研究,揭示了分子结构和行为的见解(Badawi, Förner, & Oloriegbe, 2002)。
核苷酸的合成:Izawa等人(1992年)探索了使用异氰酸酯合成环丙基核苷酸,但在细胞培养中对某些病毒没有显示出抗病毒活性(Izawa et al., 1992)。
亚胺-Nazarov反应方法:Bonderoff等人(2013年)讨论了氨基二烯的二氯环丙基化反应,形成1-烯基-1-氨基-2,2-二氯环丙烷,后者经环化产生胺(Bonderoff et al., 2013)。
电子效应研究:Kusuyama和Ikeda(1973年)确定了2,2-二氯环丙基的取代基常数,为其在化学反应中的电子效应和行为提供了见解(Kusuyama & Ikeda, 1973)。
安全和危害
属性
IUPAC Name |
1,1-dichloro-2-isocyanatocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NO/c5-4(6)1-3(4)7-2-8/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEUVAMEAPSJEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichlorocyclopropyl isocyanate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



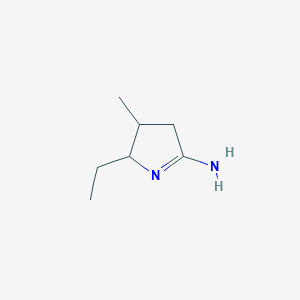
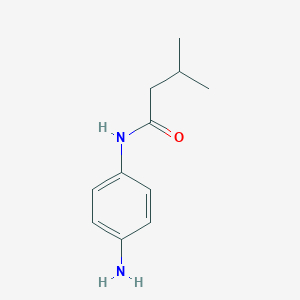
![[2,2'-Bipyridine]-5-carbaldehyde](/img/structure/B71778.png)
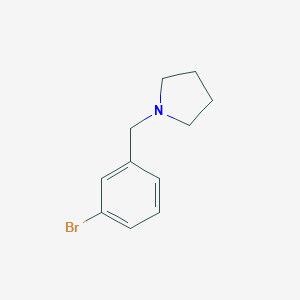
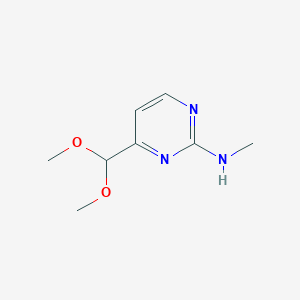
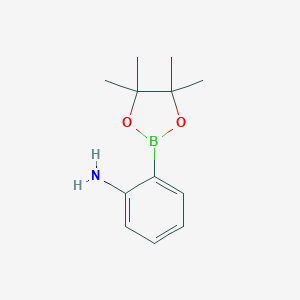
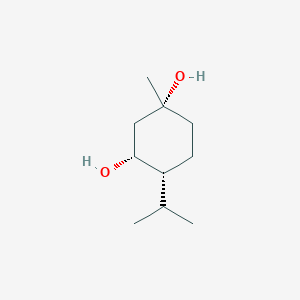
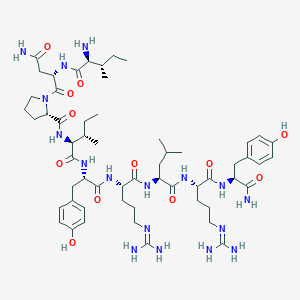
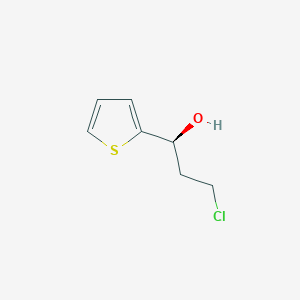
![N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide](/img/structure/B71800.png)
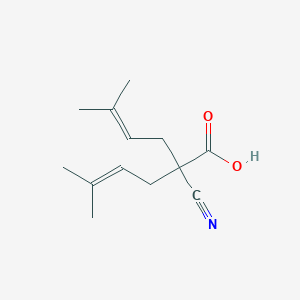
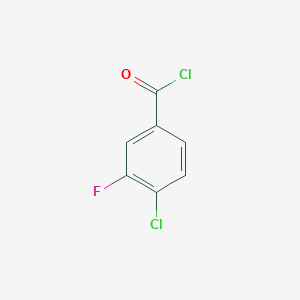
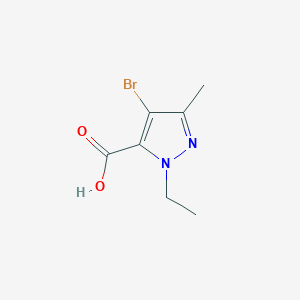
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B71809.png)